Guanidine, sulfate (2:1)

Overview

Description

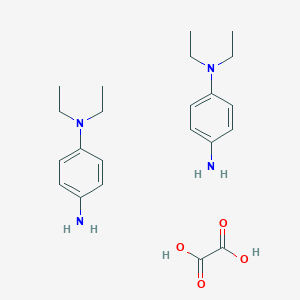

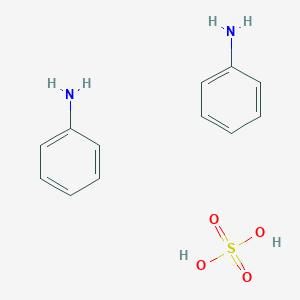

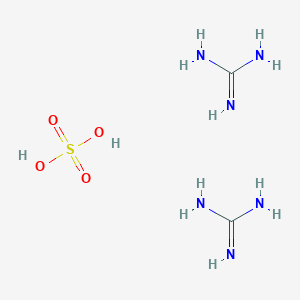

Guanidine, sulfate (2:1) is a compound with the molecular formula C2H12N6O4S . Guanidine is a strong organic base used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .

Molecular Structure Analysis

The molecular weight of Guanidine, sulfate (2:1) is 216.22 g/mol . The InChI representation of the molecule isInChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4 . The molecule consists of two guanidine molecules and one sulfate molecule . Chemical Reactions Analysis

Guanidine is considered one of the most interesting organic molecules given their structural features and chemical properties . It has a strong basicity due to the delocalization of the positive charge upon protonation when the guanidinium cation is formed .Physical And Chemical Properties Analysis

Guanidine, sulfate (2:1) has a molecular weight of 216.22 g/mol. It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 6 . It has a topological polar surface area of 235 Ų .Scientific Research Applications

1. Therapeutic Applications and Biological Activities Guanidine derivatives, including guanidine sulfate, are known for their extensive applications in medicinal chemistry. They serve as core structures for the development of drugs targeting the central nervous system, anti-inflammatory agents, chemotherapeutic agents, and more. Notably, guanidine compounds have seen a surge in their applications as potential drugs due to their diverse biological activities and pharmacological actions. These compounds are involved in a myriad of processes ranging from neurodegenerative therapies to anti-HIV treatments. However, it's worth noting that the therapeutic application of these compounds requires rigorous screening and further research to validate their efficacy in the suggested areas (Sączewski & Balewski, 2013), (Rauf, Imtiaz-ud-Din & Badshah, 2014).

2. Industrial Applications and Synthesis Guanidine compounds also play a significant role in the industrial sector. Initially perceived as toxic substances, their perception transformed significantly with the development of variedly substituted guanidines used as accelerators in the vulcanization of polymers. Over the years, synthetic procedures for guanidines have been refined, leading to their application in biomedical and catalytic processes. The synthesis of guanidine compounds has evolved, with a focus on atom-economical and environmentally friendly methods, reflecting their importance in modern industrial and chemical processes (Tahir, Badshah & Hussain, 2015), (Alonso-Moreno, Antiñolo, Carrillo-Hermosilla & Otero, 2014).

3. Biophysical and Analytical Applications Guanidine sulfate and its derivatives have found applications in the field of biophysics and analytical chemistry. For instance, guanidine molecules have been utilized in the detection of sulfate anions in water, offering a highly selective and sensitive approach for monitoring water quality. The versatility of guanidine compounds extends to their use in stabilizing nanoparticles and acting as colorimetric probes, facilitating the determination of various anions with high precision and specificity (Pacheco-Liñán, Alonso-Moreno, Carrillo-Hermosilla, Garzón‐Ruiz, Martín, Sáez, Albaladejo & Bravo, 2021), (Terenteva, Apyari, Dmitrienko, Garshev, Volkov & Zolotov, 2018).

Mechanism of Action

Target of Action

Guanidine, sulfate (2:1) primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes. Guanidine acts as an inhibitor to this enzyme .

Mode of Action

Guanidine enhances the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the nerve impulses and muscle cell membrane activities.

Biochemical Pathways

Guanidine is involved in various biochemical pathways due to its versatile nature . It plays a key role in the metabolism of living organisms, serving as a basis for the creation of modern smart materials . It is also used in laboratory research as a protein denaturant .

Pharmacokinetics

Guanidine is rapidly absorbed and distributed .

Result of Action

The action of Guanidine results in the reduction of symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert . By enhancing the release of acetylcholine and slowing the rates of depolarization and repolarization of muscle cell membranes, it helps manage these conditions .

Action Environment

The action, efficacy, and stability of Guanidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the state of Guanidine, as it exists primarily as guanidium ions at physiological pH . Furthermore, the presence of other compounds and the temperature can also impact the action of Guanidine .

Safety and Hazards

Future Directions

Guanidine and its derivatives play a crucial role in the metabolism of living organisms . Owing to their unique properties and simple synthesis, the guanidine derivatives are used as synthetic drugs and biocidal agents, catalysts, ligands, and sweeteners . Furthermore, the guanidine derivatives serve as a basis for the creation of modern smart materials .

Biochemical Analysis

Biochemical Properties

Guanidine, sulfate (2:1) plays a crucial role in biochemical reactions due to its ability to form hydrogen bonds and its high basicity. It interacts with various enzymes, proteins, and other biomolecules. For instance, guanidine, sulfate (2:1) is known to inhibit the activity of ribonuclease, an enzyme that degrades RNA . This inhibition occurs through the binding of guanidinium ions to the enzyme, thereby preventing its catalytic activity. Additionally, guanidine, sulfate (2:1) interacts with DNA and proteins, influencing their structure and function .

Cellular Effects

Guanidine, sulfate (2:1) has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, guanidine, sulfate (2:1) enhances the release of acetylcholine following a nerve impulse, which affects neurotransmission . It also slows the rates of depolarization and repolarization of muscle cell membranes, impacting muscle function . Furthermore, guanidine, sulfate (2:1) can affect cellular uptake and distribution, as it interacts with cell surface proteoglycans and transporters .

Molecular Mechanism

The molecular mechanism of action of guanidine, sulfate (2:1) involves several key interactions at the molecular level. Guanidine, sulfate (2:1) exerts its effects by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, guanidine, sulfate (2:1) enhances the release of acetylcholine by binding to specific receptors on nerve cells . It also inhibits the activity of aldehyde dehydrogenase, an enzyme involved in metabolic processes . These interactions result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of guanidine, sulfate (2:1) can change over time. The stability and degradation of guanidine, sulfate (2:1) are important factors to consider. Studies have shown that guanidine, sulfate (2:1) is stable under various conditions, but its long-term effects on cellular function can vary . For example, prolonged exposure to guanidine, sulfate (2:1) can lead to changes in gene expression and cellular metabolism, which may impact cell viability and function .

Dosage Effects in Animal Models

The effects of guanidine, sulfate (2:1) vary with different dosages in animal models. At low doses, guanidine, sulfate (2:1) can enhance neurotransmission and muscle function . At high doses, it can have toxic or adverse effects, such as muscle weakness and fatigue . Threshold effects have been observed, where the impact of guanidine, sulfate (2:1) on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

Guanidine, sulfate (2:1) is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, guanidine, sulfate (2:1) inhibits the activity of guanidinoacetate N-methyltransferase, an enzyme involved in the synthesis of creatine . This inhibition affects the levels of creatine and other metabolites in the cell, impacting energy metabolism and cellular function .

Transport and Distribution

The transport and distribution of guanidine, sulfate (2:1) within cells and tissues are mediated by specific transporters and binding proteins. Guanidine, sulfate (2:1) is rapidly absorbed and distributed within the body . It interacts with organic cation transporters, which facilitate its uptake and efflux across cell membranes . The distribution of guanidine, sulfate (2:1) within tissues can affect its localization and accumulation, influencing its biological activity .

Subcellular Localization

Guanidine, sulfate (2:1) exhibits specific subcellular localization, which can affect its activity and function. It is known to localize in various cellular compartments, including the cytoplasm and nucleus . The subcellular localization of guanidine, sulfate (2:1) is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . This localization is crucial for its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name |

guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAKTBUPMOOXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.C(=N)(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-00-8 (Parent) | |

| Record name | Guanidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883456 | |

| Record name | Guanidine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

594-14-9 | |

| Record name | Guanidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisguanidinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB1C462BAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S)-1,2,2,3,3,4,7-heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane](/img/structure/B213053.png)

![Acetyloxy-[7'-(acetyloxymercurio)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]mercury](/img/structure/B213090.png)

![(3S,8S,10R,13R,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B213093.png)

![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate](/img/structure/B213094.png)

![2-[[3-[2-[(3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B213101.png)